molecular formula C12H6Cl4 B1583886 2,2',5,6'-Tetrachlorobiphenyl CAS No. 41464-41-9

2,2',5,6'-Tetrachlorobiphenyl

Cat. No.: B1583886
CAS No.: 41464-41-9
M. Wt: 292 g/mol
InChI Key: SFTUSTXGTCCSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’,5,6’-Tetrachlorobiphenyl is a member of the polychlorinated biphenyl family, which consists of biphenyl molecules with varying numbers of chlorine atoms attached. These compounds are known for their chemical stability and persistence in the environment. 2,2’,5,6’-Tetrachlorobiphenyl, in particular, has been studied for its environmental impact and potential health effects due to its resistance to degradation and ability to bioaccumulate in living organisms .

Mechanism of Action

Target of Action

2,2’,5,6’-Tetrachlorobiphenyl primarily targets the Estrogen receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues . It also targets the respiratory chain modules in rat liver mitochondria .

Biochemical Pathways

The affected biochemical pathways include the circadian clock regulation pathway and the respiratory subsystem of oxidative phosphorylation . The downstream effects include disruption of normal cell function and alteration of gene transcription .

Pharmacokinetics

It is known that the compound is resistant to environmental degradation and can bioaccumulate in animal tissue . This suggests that it may have significant bioavailability.

Result of Action

The molecular and cellular effects of 2,2’,5,6’-Tetrachlorobiphenyl’s action include disruption of normal cell function, alteration of gene transcription , and inhibition of the respiratory chain in rat liver mitochondria . It also affects the membrane of cells, causing changes in fluorescence polarization and fatty acid compositions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,5,6’-Tetrachlorobiphenyl. For instance, the compound is stable and resistant to environmental degradation, which allows it to persist in the environment and bioaccumulate in animal tissue . Furthermore, the compound’s effects on cells can vary depending on the growth medium .

Biochemical Analysis

Biochemical Properties

2,2’,5,6’-Tetrachlorobiphenyl plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with the estrogen receptor, a nuclear hormone receptor involved in the regulation of gene expression and cellular proliferation . The binding of 2,2’,5,6’-Tetrachlorobiphenyl to the estrogen receptor can disrupt normal hormonal functions, leading to altered gene expression and cellular responses. Additionally, this compound can affect the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous substances . The interaction with these enzymes can lead to the formation of reactive metabolites, contributing to its toxic effects.

Cellular Effects

2,2’,5,6’-Tetrachlorobiphenyl has been shown to exert various effects on different types of cells and cellular processes. In bacterial cells, such as Ralstonia eutropha H850, this compound affects the cytoplasmic membrane by altering its fluidity and fatty acid composition . In mammalian cells, 2,2’,5,6’-Tetrachlorobiphenyl can inhibit the respiratory chain in rat liver mitochondria, leading to reduced cellular respiration and energy production . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by interacting with nuclear receptors and other signaling molecules. These interactions can result in changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of 2,2’,5,6’-Tetrachlorobiphenyl involves several key processes. At the molecular level, this compound binds to nuclear hormone receptors, such as the estrogen receptor, leading to altered gene expression and cellular responses . Additionally, 2,2’,5,6’-Tetrachlorobiphenyl can inhibit the activity of cytochrome P450 enzymes, resulting in the formation of reactive metabolites that can cause cellular damage . The compound also affects the respiratory chain in mitochondria by inhibiting the activity of cytochrome bc1 complex, leading to reduced cellular respiration and energy production . These molecular interactions contribute to the overall toxic effects of 2,2’,5,6’-Tetrachlorobiphenyl on living organisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,5,6’-Tetrachlorobiphenyl can change over time due to its stability and degradation. Studies have shown that this compound can persist in the environment and biological systems for extended periods, leading to long-term effects on cellular function . In in vitro and in vivo studies, 2,2’,5,6’-Tetrachlorobiphenyl has been observed to cause sustained alterations in gene expression, cellular metabolism, and membrane fluidity over time . The stability of this compound and its metabolites can contribute to its prolonged toxic effects in living organisms.

Dosage Effects in Animal Models

The effects of 2,2’,5,6’-Tetrachlorobiphenyl vary with different dosages in animal models. At low doses, this compound can cause subtle changes in gene expression and cellular metabolism without significant toxic effects . At higher doses, 2,2’,5,6’-Tetrachlorobiphenyl can cause severe toxic effects, including liver damage, neurotoxicity, and reproductive toxicity . Threshold effects have been observed in studies, where certain doses of the compound lead to significant changes in cellular function and overall health of the animals. These findings highlight the importance of understanding the dosage-dependent effects of 2,2’,5,6’-Tetrachlorobiphenyl in toxicity studies.

Metabolic Pathways

2,2’,5,6’-Tetrachlorobiphenyl is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of 2,2’,5,6’-Tetrachlorobiphenyl, leading to the formation of hydroxylated, sulfated, and methoxylated metabolites . These metabolites can further undergo conjugation reactions, resulting in the formation of more water-soluble compounds that can be excreted from the body. The metabolic pathways of 2,2’,5,6’-Tetrachlorobiphenyl play a crucial role in determining its toxicity and persistence in biological systems.

Transport and Distribution

The transport and distribution of 2,2’,5,6’-Tetrachlorobiphenyl within cells and tissues are influenced by its lipophilic nature and interactions with transporters and binding proteins . This compound can accumulate in adipose tissue, liver, brain, and other organs due to its hydrophobic properties . The distribution of 2,2’,5,6’-Tetrachlorobiphenyl and its metabolites within the body can affect its overall toxicity and persistence. Transporters and binding proteins play a crucial role in mediating the uptake, distribution, and excretion of this compound in biological systems.

Subcellular Localization

The subcellular localization of 2,2’,5,6’-Tetrachlorobiphenyl can influence its activity and function within cells. This compound has been shown to localize in the cytoplasmic membrane, mitochondria, and nucleus, where it interacts with various biomolecules . The localization of 2,2’,5,6’-Tetrachlorobiphenyl in these compartments can affect its ability to disrupt cellular processes and cause toxic effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments, influencing its overall activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,5,6’-Tetrachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The process requires careful control of temperature and reaction time to ensure the selective chlorination at the desired positions on the biphenyl ring .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,5,6’-Tetrachlorobiphenyl, was historically conducted using batch processes involving the direct chlorination of biphenyl. due to environmental and health concerns, the production of these compounds has been largely discontinued in many countries .

Chemical Reactions Analysis

Types of Reactions: 2,2’,5,6’-Tetrachlorobiphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2’,5,6’-Tetrachlorobiphenyl has been extensively studied in various scientific fields:

Comparison with Similar Compounds

  • 2,2’,5,5’-Tetrachlorobiphenyl
  • 2,3’,4,4’-Tetrachlorobiphenyl
  • 2,2’,4,5’-Tetrachlorobiphenyl

Comparison: 2,2’,5,6’-Tetrachlorobiphenyl is unique in its specific pattern of chlorination, which affects its chemical reactivity and biological effects. Compared to other tetrachlorobiphenyls, it may have different environmental persistence and toxicity profiles due to the positions of the chlorine atoms on the biphenyl rings .

Properties

IUPAC Name

1,3-dichloro-2-(2,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-7-4-5-9(14)8(6-7)12-10(15)2-1-3-11(12)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTUSTXGTCCSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=C(C=CC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073509
Record name 2,2',5,6'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41464-41-9
Record name 2,2',5,6'-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',5,6'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',5,6'-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WL1WP4G3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2',5,6'-Tetrachlorobiphenyl
Reactant of Route 2
Reactant of Route 2
2,2',5,6'-Tetrachlorobiphenyl
Reactant of Route 3
Reactant of Route 3
2,2',5,6'-Tetrachlorobiphenyl
Reactant of Route 4
Reactant of Route 4
2,2',5,6'-Tetrachlorobiphenyl
Reactant of Route 5
Reactant of Route 5
2,2',5,6'-Tetrachlorobiphenyl
Reactant of Route 6
Reactant of Route 6
2,2',5,6'-Tetrachlorobiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.